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Abstract
Tris(dimethylamino)silane (TDMAS), with the CAS number 15112-89-7, is a versatile

organosilicon compound that has garnered significant attention in various high-technology

fields.[1][2][3] Its unique chemical structure, characterized by a central silicon atom bonded to

three dimethylamino groups and one hydrogen atom, imparts properties that make it an

invaluable precursor in the semiconductor industry for the deposition of high-purity silicon-

containing thin films.[1][3][4] This technical guide provides an in-depth overview of the core

properties, synthesis, handling, and key applications of TDMAS, with a focus on its role in

atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental

protocols and safety information are provided to assist researchers and professionals in its

effective and safe utilization.

Core Properties of Tris(dimethylamino)silane
Tris(dimethylamino)silane is a colorless to light yellow liquid with a pungent, amine-like odor.

[5][6][7][8][9] It is highly sensitive to air and moisture, reacting rapidly with water and other

protic solvents.[2][5][6][10][11][12] This reactivity is a key aspect of its utility in deposition

processes.
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The fundamental physical and chemical properties of Tris(dimethylamino)silane are

summarized in the table below for easy reference.

Property Value References

CAS Number 15112-89-7 [1][2][5][7][8][13][14][15]

Molecular Formula C6H19N3Si [2][5][6][7]

Molecular Weight 161.32 g/mol [1][2][5][6]

Appearance Colorless to light yellow liquid [5][7][8][9][13]

Melting Point <0 °C to -90 °C [1][2][5][6]

Boiling Point 142-148 °C [1][2][5][6]

Density 0.838 - 0.84 g/cm³ at 25 °C [1][2][5][7][13]

Refractive Index 1.4247 at 20 °C [2][5]

Flash Point -8.89 to 25 °C (closed cup) [1][2][5][6][15]

Solubility Reacts violently with water [6][12]

Vapor Pressure 1.6 mm Hg at 4 °C [2]

Safety and Toxicology
Tris(dimethylamino)silane is a hazardous substance that requires careful handling in a

controlled environment. It is a highly flammable liquid and vapor, and in contact with water, it

releases flammable gases that may ignite spontaneously.[6][10][12][13] The compound is

harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[6][10][12] It causes

severe skin burns and eye damage.[6][10][12]

Toxicity Data Value Species References

LD50 Oral 594-595 mg/kg Rat [2][11][12]

LD50 Dermal 477 mg/kg Rabbit [5][12][14]

LC50 Inhalation 0.28 mg/m³ (4 h) Rat [12]
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Due to its hazardous nature, appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic

vapor/amine gas cartridge, should be worn when handling this chemical.[10][11] It should be

stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry,

and well-ventilated area away from heat, sparks, and open flames.[6][10][11][12]

Synthesis and Purification
Electronic-grade Tris(dimethylamino)silane is crucial for its applications in the semiconductor

industry. The synthesis generally involves the reaction of a silicon precursor with a

dimethylamine source.

Synthesis Protocol
A common method for synthesizing Tris(dimethylamino)silane involves the reaction of

trichlorosilane with a lithium salt of dimethylamine. The following protocol is based on

information from patent literature, which describes a method for producing high-purity TDMAS.

[13]

Materials:

Dimethylamine

n-Butyllithium solution (e.g., 2.5 M in hexanes)

Trichlorosilane

Anhydrous solvent (e.g., n-hexane or n-heptane)

Inert gas (e.g., nitrogen or argon)

Procedure:

Under an inert atmosphere, a reaction vessel is charged with anhydrous solvent and

dimethylamine.

The mixture is cooled to -78 °C.
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n-Butyllithium solution is slowly added to the cooled mixture while stirring to form lithium

dimethylamide. The reaction is typically stirred for several hours at this temperature.[13]

Trichlorosilane is then slowly added to the reaction mixture. The temperature should be

carefully controlled to prevent it from exceeding 60 °C.[13]

After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours)

under an inert atmosphere.[13]

The resulting mixture contains the crude Tris(dimethylamino)silane product.

Synthesis of Tris(dimethylamino)silane

Dimethylamine
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n-Butyllithium

-78 °C

Trichlorosilane
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Caption: Synthesis workflow for Tris(dimethylamino)silane.

Purification Protocol
Purification of the crude product is essential to achieve the high purity required for electronic

applications. This often involves distillation and may include a complexation step to remove

specific impurities.[4]

Procedure:

The crude reaction mixture is filtered to remove any solid byproducts.

The solvent is removed under reduced pressure.

The crude Tris(dimethylamino)silane is then purified by fractional distillation. The fraction

boiling at 142-145 °C is collected.[13]

For higher purity, a complexing agent can be added to the crude product to form a complex

with TDMAS. This complex can be separated, and then the TDMAS can be released and

further purified by distillation.[4]
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Purification of Tris(dimethylamino)silane
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Caption: Purification workflow for Tris(dimethylamino)silane.

Applications in Thin Film Deposition
The primary application of Tris(dimethylamino)silane is as a precursor for the deposition of

silicon-containing thin films, such as silicon oxide (SiO₂), silicon nitride (SiNₓ), and silicon

carbonitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b081438?utm_src=pdf-body-img
https://www.benchchem.com/product/b081438?utm_src=pdf-body
https://www.benchchem.com/product/b081438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[3][4][5][14] Its high volatility, thermal stability, and reactivity make it an ideal candidate for

these processes, especially for low-temperature applications (<150 °C).[1][3][5][14]

Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions

to grow films with atomic-level precision. TDMAS is a widely used silicon precursor in ALD.

Experimental Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂:

The following is a representative protocol for the deposition of SiO₂ thin films using TDMAS in a

PEALD system.[5]

System: Oxford Instruments OpAL PEALD reactor Precursors:

Silicon Precursor: Tris(dimethylamino)silane (TDMAS)

Oxidant: Oxygen (O₂) plasma

Deposition Parameters:

Substrate Temperature: 150 °C[5]

TDMAS Pulse: 20 ms pulse with 30 sccm Argon carrier gas.[5]

Purge: 8 seconds with 30 sccm Argon flow.[5]

Oxygen Plasma: 100 sccm O₂ flow, 250 W plasma power, for a duration of 6-18 seconds.[5]

Reactor Pressure: 170-190 mTorr during TDMAS pulse, 260-270 mTorr during plasma

exposure.[5]

ALD Cycle:

Introduce TDMAS into the reactor chamber. It chemisorbs onto the substrate surface.

Purge the chamber with an inert gas to remove unreacted TDMAS and byproducts.
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Introduce oxygen plasma to react with the adsorbed TDMAS layer, forming a layer of SiO₂

and volatile byproducts.

Purge the chamber again to remove byproducts.

Repeat the cycle to achieve the desired film thickness.
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PEALD Cycle for SiO₂ using TDMAS

Start

TDMAS Pulse

Step 1

Purge 1

Step 2

O2 Plasma

Step 3

Purge 2

Step 4

Repeat Cycle

Step 5

Yes

End

No

Click to download full resolution via product page

Caption: PEALD workflow for SiO₂ deposition using TDMAS.
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Reaction Mechanism with Ozone:

In thermal ALD, ozone (O₃) is often used as the oxidant. The reaction mechanism involves the

dissociative adsorption of TDMAS on hydroxylated surfaces.[6][10]

TDMAS Adsorption: The Si-H bond in TDMAS reacts with surface hydroxyl (-OH) groups,

leading to the attachment of the Si(N(CH₃)₂)₃ moiety to the surface and the release of H₂.

Ligand Exchange: The dimethylamino ligands can also react with surface -OH groups,

releasing dimethylamine.

Ozone Pulse: Ozone is introduced and reacts with the remaining dimethylamino groups and

the Si-H bond, forming a silicon oxide layer and regenerating surface hydroxyl groups for the

next cycle.

Chemical Vapor Deposition (CVD)
TDMAS is also utilized in low-pressure CVD (LPCVD) to deposit silicon nitride films, typically by

reacting it with ammonia (NH₃).[2] The growth kinetics are dependent on factors such as

deposition temperature, total pressure, and the ratio of NH₃ to TDMAS flow rates.

Stoichiometric Si₃N₄ films with low carbon content can be achieved under optimized conditions.

Conclusion
Tris(dimethylamino)silane is a key enabling material in the fabrication of advanced electronic

devices. Its well-characterized properties and versatile reactivity make it an excellent precursor

for the deposition of high-quality silicon-containing thin films at low temperatures. This guide

has provided a comprehensive overview of its properties, synthesis, handling, and applications,

with a focus on detailed experimental protocols for its use in ALD. As the demand for smaller

and more efficient electronic components continues to grow, the importance of precursors like

TDMAS in advanced manufacturing processes is expected to increase. Proper understanding

of its chemistry and safe handling procedures are paramount for its successful implementation

in research and industrial settings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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